molecular formula C6H12N2O3 B12983625 2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)- CAS No. 3270-74-4

2(1H)-Pyrimidinone, tetrahydro-1,3-bis(hydroxymethyl)-

Cat. No.: B12983625
CAS No.: 3270-74-4
M. Wt: 160.17 g/mol
InChI Key: IQDKUTQPYBHPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is an organic compound with the molecular formula C6H10N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one typically involves the reaction of formaldehyde with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The hydroxymethyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into the medicinal properties of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one includes its potential use as an antiviral or anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl groups play a crucial role in these interactions, allowing it to bind to active sites and modulate the activity of the target molecules. This binding can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can be compared with other similar compounds, such as:

    Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one: This compound has a similar structure but contains an additional nitrogen atom in the ring, which can affect its chemical properties and reactivity.

    Tetrahydro-1,3-bis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: This compound has a different ring structure, which can lead to distinct biological activities and applications.

The uniqueness of Tetrahydro-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

3270-74-4

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

1,3-bis(hydroxymethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C6H12N2O3/c9-4-7-2-1-3-8(5-10)6(7)11/h9-10H,1-5H2

InChI Key

IQDKUTQPYBHPJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.